(3S)-3-(4-methoxyphenyl)butanoic acid
Description
(3S)-3-(4-Methoxyphenyl)butanoic acid is a chiral carboxylic acid featuring a 4-methoxyphenyl substituent at the third carbon of the butanoic acid backbone, with an (S)-configured stereocenter. The compound’s structural features make it a candidate for pharmaceutical intermediates or chiral building blocks in organic synthesis .
Properties
CAS No. |
4842-61-9 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(3S)-3-(4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H14O3/c1-8(7-11(12)13)9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
GTUSGMFEBAENPL-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)O)C1=CC=C(C=C1)OC |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(4-methoxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where toluene is reacted with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields 4-(4-methoxyphenyl)butanoic acid, which can then be resolved into its enantiomers to obtain the (3S)-isomer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as chiral chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(4-methoxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-methoxybenzaldehyde, while reduction can produce 4-methoxyphenylbutanol.
Scientific Research Applications
(3S)-3-(4-methoxyphenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and chiral recognition.
Mechanism of Action
The mechanism of action of (3S)-3-(4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The methoxy group and the chiral center play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various physiological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in substituent type, position, and stereochemistry, leading to variations in molecular weight, polarity, and acidity (Table 1).
Table 1. Physicochemical Comparison of (3S)-3-(4-Methoxyphenyl)Butanoic Acid and Analogs
Research Findings and Trends
Substituent Effects :
- Electron-donating groups (e.g., -OCH₃) enhance aromatic ring stability and influence binding affinity in receptor-ligand interactions .
- Halogenated analogs (e.g., 4-Br) are pivotal in palladium-catalyzed cross-coupling reactions for complex molecule assembly .
Stereochemical Influence: The (S)-configuration in amino-substituted analogs (e.g., CAS 878011-67-7) is critical for mimicking L-amino acids in bioactive peptides .
Emerging Applications :
- Thienylthio derivatives are gaining traction in materials science due to their conductive and optoelectronic properties .
Biological Activity
(3S)-3-(4-methoxyphenyl)butanoic acid, also known as a derivative of butanoic acid with a methoxyphenyl group, has garnered attention in biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 194.23 g/mol
- CAS Number : 34657-00-4
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Modulation : This compound may act as an inhibitor or activator for specific enzymes involved in metabolic pathways, influencing processes such as amino acid metabolism and protein synthesis.
- Receptor Interaction : It has the potential to interact with cellular receptors, affecting signaling pathways that regulate physiological responses.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress .
1. Anticancer Potential
Research indicates that derivatives of butanoic acid, including this compound, may possess anticancer properties. Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a potential application in cancer therapy .
2. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In vitro assays demonstrated effectiveness against several bacterial strains, indicating its potential use as an antibacterial agent .
3. Anti-inflammatory Effects
Some studies have suggested that this compound may exert anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. The mechanism may involve the modulation of inflammatory cytokines and pathways.
Research Findings and Case Studies
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Condensation Reaction : Combining 4-methoxybenzaldehyde with a suitable amino acid derivative.
- Hydrogenation : Reducing double bonds under controlled conditions.
- Purification : Utilizing techniques such as chromatography to achieve high purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
